molecular formula C10H16 B010128 Terpinolene CAS No. 586-62-9

Terpinolene

Cat. No. B010128
CAS RN: 586-62-9
M. Wt: 136.23 g/mol
InChI Key: MOYAFQVGZZPNRA-UHFFFAOYSA-N
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Description

Terpinolene is a naturally occurring monoterpenoid, known for its distinctive aroma and presence in various essential oils. It is used extensively in the flavors, fragrances industry, and shows potential for various biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties. Its synthesis primarily involves chemical processes or biotechnological methods leveraging microbial production from precursors like limonene and pinenes (Sales, Felipe, & Bicas, 2020).

Synthesis Analysis

The synthesis of terpinolene and related compounds like α-terpineol can be achieved through chemical hydration of α-pinene or turpentine. Advances in metabolic engineering also allow for its microbial production, highlighting the development of sustainable and environmentally friendly methods for terpenoid biosynthesis (Pang, Hu, Xiao, & Yu, 2018).

Molecular Structure Analysis

Terpinolene exhibits a molecular structure characteristic of monoterpenes, with a ten-carbon backbone derived from isoprene units. Its structure encompasses a cyclic terpene with a range of isomeric forms, contributing to its versatile applications in industrial and medicinal fields. The molecular structure underpins its reactivity and interactions with biological systems, influencing its sensory and biological activities.

Chemical Reactions and Properties

Terpinolene participates in various chemical reactions characteristic of terpenes, such as oxidation and polymerization. It reacts under specific conditions to form complex mixtures or more stable compounds, which are useful in synthesizing fragrances and flavors. Its chemical properties, including reactivity ratios and kinetic parameters, are crucial for its application in polymer synthesis and other chemical transformations (Srivastava et al., 2002).

Scientific Research Applications

  • Chemical Oxidation : Terpinolene is used in the oxidation of terpene compounds such as piperitenone, 8-hydroxy-p-cymene, p-cymene, and α,p-dimethyl-styrene (Matsuura, Saito, & Shimakawa, 1960).

  • Biological Effects : It inhibits the growth and photosynthetic activity of microalgae, affecting nitrogen metabolism and gene transcription (Zhao et al., 2020).

  • Pharmaceutical Applications : Terpinolene enhances drug release in transdermal films of metoclopramide hydrochloride, improving patient compliance (Aktar et al., 2014).

  • Neurological Impact : It affects brain function by increasing relative high beta activity in the right temporal region (Sowndhararajan et al., 2015).

  • Wound Healing : Terpinolene, along with α-phellandrene, may contribute to wound healing by attenuating inflammation and oxidative stress in vitro (de Christo Scherer et al., 2019).

  • Solar Cell Development : It serves as a non-aromatic and non-chlorinated solvent for polymer solar cells, with good power conversion efficiency (Liu et al., 2018).

  • Enantiomeric Alcoholysis : Terpinolene oxide is utilized in enantiospecific alcoholysis of karahanaenone (Roy, 1999).

  • Pharmacological Properties : Exhibiting antioxidant, larvicide, and insecticide activities, terpinolene has potential pharmacological applications (Menezes et al., 2021).

  • Alzheimer's Disease Research : It, in combination with physical activity, may improve memory and learning in a model of Alzheimer's disease among rats (Nahavandi et al., 2020).

  • Inducing Apoptotic Cell Death : It induces apoptotic cell death in Schizosaccharomyces pombe through oxidative stress and mitochondrial impairment (Ağuş, Sarp, & Cemiloglu, 2018).

  • Antifungal Activity : Terpinolene exhibits antifungal activity against Sclerotium cepivorum, potentially disrupting fungal membrane integrity (Pontin et al., 2015).

  • Genotoxicity and Oxidative Damage : It shows no genotoxicity on human lymphocytes, suggesting a potential as a new therapeutic resource due to its non-genotoxic and antioxidant features (Turkez et al., 2015).

  • Reactions with Ozone or Nitrate Radical : The reaction of terpinolene with ozone or nitrate radical produces various carbonyl products (Harrison & Wells, 2013).

  • Toxicity and Oxidative Stress : It is among the most toxic terpenes, with potential harmful effects on liver, kidney, lungs, and neurological tissues (Ağuş, 2021).

  • Sedative Effects : Inhaled terpinolene has a sedative effect on mice after nasal absorption (Ito & Ito, 2013).

  • Aromatization in Chemical Reactions : It reacts with tetrahydrogeraniol to form aromatic ether and monoterpene hydrocarbons (Nagai & Nakayama, 1981).

  • Use in Coatings : Terpinolene-anhydride resins are utilized in thermoset coatings (Giddings & Trumbo, 1997).

  • Plant Pathogen Resistance : It demonstrates antifungal activity against Botrytis cinerea, a plant pathogenic fungus (Farooq et al., 2002).

  • Chemical Synthesis : Terpinolene can be synthesized from pinene with significant yield and content, representing a superior synthesis technique and product (Hua-cheng, 2007).

  • Terpene Analysis in Cannabis : The GC-MS method developed at the University of Mississippi for analyzing terpenes in cannabis plant material has been applied to determine their concentrations in various samples (Ibrahim et al., 2019).

properties

IUPAC Name

1-methyl-4-propan-2-ylidenecyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3
Source PubChem
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InChI Key

MOYAFQVGZZPNRA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=C(C)C)CC1
Source PubChem
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Molecular Formula

C10H16
Record name TERPINOLENE
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DSSTOX Substance ID

DTXSID0027222
Record name Terpinolene
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Molecular Weight

136.23 g/mol
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Physical Description

Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma
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Record name Cyclohexene, 1-methyl-4-(1-methylethylidene)-
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Boiling Point

187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg
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Flash Point

64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup)
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Solubility

In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882
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Vapor Pressure

0.74 [mmHg], 0.74 mm Hg at 25 °C
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Product Name

Terpinolene

Color/Form

Water-white to pale amber liquid, Colorless liquid or oil

CAS RN

586-62-9
Record name TERPINOLENE
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Record name TERPINOLENE
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Melting Point

< 25 °C
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Synthesis routes and methods

Procedure details

Crude pine oil (138.8 g; dehydrated by vacuum stripping and containing terpineol: 94.0%; fenchol: 0.29%; borneol: 3.66%) is heated with ME-810 (12.4 g; mixture of methyl fatty acid esters, available from Peter Cremer NA, LP) and methanesulfonic acid (1.0 g) at 100° C., 30-60 mm Hg for 10 h. GC of the reaction mixture shows: terpineol: 19.9%; borneol: 1.85%; terpene alcohol fatty esters: 2%. Limonene and terpinolene, formed by acid-catalyzed dehydration of terpineol, account for 65% of the reaction mixture. Distillation of the reaction mixture gives 108 g of material containing 1.85% of borneol and 18.5% of terpineol. This example shows that methanesulfonic acid is an unacceptable catalyst for the transesterification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33,900
Citations
IA Southwell, IA Stiff, JJ Brophy - Journal of Essential Oil Research, 1992 - Taylor & Francis
… of the terpinolene-… of terpinolene-rich chemical varieties of M. trichostachya and M. alternqolia and also tabulates the variation in composition of these and a number of other terpinolene-…
Number of citations: 37 www.tandfonline.com
IO Menezes, JR Scherf, AOBPB Martins, AGB Ramos… - Phytomedicine, 2021 - Elsevier
… of terpinolene. Nevertheless, most studies included in this review provide a superficial characterization of terpinolene … of different biological activities, terpinolene will certainly attract the …
Number of citations: 12 www.sciencedirect.com
MF Russell, IA Southwell - Phytochemistry, 2003 - Elsevier
… terpinolene were found only in the early leaf sets. The terpinolene variety showed two stages of terpinolene … 2–3 similar to the unexpected biosynthesis of terpinolene in the terpinen-4-ol …
Number of citations: 48 www.sciencedirect.com
E Aydin, H Türkez, Ş Taşdemir - Archives of Industrial Hygiene and …, 2013 - sciendo.com
Terpinolene (TPO) is a natural monoterpene present in essential oils of many aromatic plant species. Although various biological activities of TPO have been demonstrated, its …
Number of citations: 75 sciendo.com
NA Comelli, EN Ponzi, MI Ponzi - Journal of the American Oil Chemists' …, 2005 - Springer
… , tricyclene, limonene, and terpinolene; the concentration maxima … were terpinolene, α-terpinene, and γ-terpinene; then the concentration of these products decreased. The terpinolene …
Number of citations: 39 link.springer.com
J Grassmann, S Hippeli, R Spitzenberger, EF Elstner - Phytomedicine, 2005 - Elsevier
… The essential oil of Pinus mugo and the contained monoterpene terpinolene effectively … terpinolene protects LDL from oxidation, LDL from human blood plasma enriched in terpinolene …
Number of citations: 90 www.sciencedirect.com
K Sowndhararajan, H Cho, B Yu, S Kim - European Journal of Integrative …, 2015 - Elsevier
Introduction The present study was undertaken to evaluate the olfactory stimulation of (+)-limonene and terpinolene on human electroencephalographic (EEG) activity in order to …
Number of citations: 48 www.sciencedirect.com
MM de Christo Scherer, FM Marques, MM Figueira… - Journal of tissue …, 2019 - Elsevier
… the biological effects of terpinolene and α-phellandrene. Terpinolene has demonstrated non-… Therefore, this study aimed to investigate the in vitro wound healing effects of terpinolene …
Number of citations: 77 www.sciencedirect.com
B Seifi Nahavandi, P Yaghmaei… - Qom University of …, 2020 - pdfs.semanticscholar.org
… Terpinolene intake and exercise caused a significant increase in neurogenesis, a … reports on the antioxidant and anti-inflammatory effects of terpinolene and exercise, it seems that this …
Number of citations: 5 pdfs.semanticscholar.org
EMA Macedo, WC Santos, BP Sousa Neto… - Brazilian Journal of …, 2016 - SciELO Brasil
SciELO - Brasil - Association of terpinolene and diclofenac presents antinociceptive and anti-inflammatory synergistic effects in a model of chronic inflammation Association of …
Number of citations: 42 www.scielo.br

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